molecular formula C10H6N4 B14871655 6-(Pyridin-3-yl)pyrimidine-4-carbonitrile

6-(Pyridin-3-yl)pyrimidine-4-carbonitrile

Cat. No.: B14871655
M. Wt: 182.18 g/mol
InChI Key: BELFKAQNTOXAFN-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen atoms in the rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-yl)pyrimidine-4-carbonitrile typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method includes the reaction of 3-cyanopyridine with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as sodium ethoxide or sodium methoxide to facilitate the cyclocondensation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing output and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-3-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine and pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

6-(Pyridin-3-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a TRK inhibitor, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

  • 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
  • 2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
  • 2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine

Comparison: 6-(Pyridin-3-yl)pyrimidine-4-carbonitrile is unique due to its specific arrangement of pyridine and pyrimidine rings, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

6-pyridin-3-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C10H6N4/c11-5-9-4-10(14-7-13-9)8-2-1-3-12-6-8/h1-4,6-7H

InChI Key

BELFKAQNTOXAFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=NC(=C2)C#N

Origin of Product

United States

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